(2-Fluoro-phenyl)-piperidin-4-yl-methanone
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Overview
Description
(2-Fluoro-phenyl)-piperidin-4-yl-methanone is an organic compound that features a fluorinated phenyl ring attached to a piperidine moiety via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-phenyl)-piperidin-4-yl-methanone typically involves the reaction of 2-fluorobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-phenyl)-piperidin-4-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(2-Fluoro-phenyl)-piperidin-4-yl-methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) active agents.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (2-Fluoro-phenyl)-piperidin-4-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. This can lead to modulation of the target’s activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluoro-phenyl)-ethylamine: This compound has a similar fluorinated phenyl ring but differs in the presence of an ethylamine group instead of a piperidine moiety.
4-Fluoro-phenyl-piperidine: This compound features a fluorinated phenyl ring attached directly to a piperidine ring without the methanone group.
Uniqueness
(2-Fluoro-phenyl)-piperidin-4-yl-methanone is unique due to the presence of the methanone group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(2-fluorophenyl)-piperidin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCLRCFFXWWFHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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